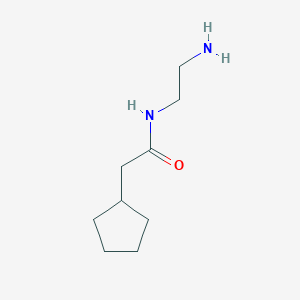![molecular formula C21H23N3O5 B2574633 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1286697-70-8](/img/structure/B2574633.png)
2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . These compounds typically have a planar geometry with a slight kink, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process is dominant in these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . These compounds typically exhibit a wide range of fascinating biological and pharmacological properties .Aplicaciones Científicas De Investigación
- Researchers have developed a novel method for synthesizing highly rigid spirolactones using rhodium(III)-catalyzed [3 + 2]-spiroannulation. This reaction involves 2-aryl-1,4-benzoxazines and 4-hydroxy-2-alkynoates, resulting in the formation of spiro-fused compounds with good yields and high regioselectivity. The cascade reaction proceeds through C–H activation, followed by C–H annulation and lactonization. Notably, this approach allows the simultaneous formation of two C–C and C–O bonds in a single step .
- While not directly related to the mentioned compound, research involving 3,4-dihydro-2H-1,2,4-benzothiadiazine derivatives has been explored. These compounds exhibit diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects. Researchers have used computational studies (CoMSIA) to design and synthesize novel derivatives with potential therapeutic applications .
- A series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized using a post-Ugi modification strategy. These compounds were evaluated for their efficacy against visceral leishmaniasis (VL). While this study does not directly involve the compound , it highlights the importance of exploring novel derivatives for combating infectious diseases .
- Researchers have investigated the synthesis of 2-amino-2,3-dihydro-1,4-benzodioxanes via electrochemical methods. By modifying the catechol moiety with electron-withdrawing or electron-donating groups, they achieved regiospecific reactions. Some aliphatic enamines also underwent competitive 1,6-Michael additions, leading to the formation of 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine compounds .
Rhodium(III)-Catalyzed Spiroannulation
Design and Synthesis of 3,4-Dihydro-2H-1,2,4-Benzothiadiazine Derivatives
Antileishmanial Efficacy Against Visceral Leishmaniasis (VL)
Electrochemical Access to 2-Amino-2,3-Dihydro-1,4-Benzodioxanes
Propiedades
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-27-17-5-3-2-4-15(17)13-22-20(25)14-23-8-9-24(21(23)26)16-6-7-18-19(12-16)29-11-10-28-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVAAXOCKKEGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2574552.png)
![Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B2574553.png)

![(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2574556.png)



![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide](/img/structure/B2574564.png)




